molecular formula C27H26F3NO3 B299951 N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

Número de catálogo B299951
Peso molecular: 469.5 g/mol
Clave InChI: PFDUEQBRMQGZAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

Mecanismo De Acción

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide inhibits the activity of several kinases, including BTK, ITK, and TEC, by binding to their ATP-binding sites. This results in the inhibition of downstream signaling pathways that are involved in the growth and survival of cancer cells. N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to inhibit the growth and survival of cancer cells and to induce apoptosis. N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to enhance the activity of other cancer drugs, such as venetoclax and lenalidomide. In addition, N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is its potent antitumor activity in preclinical models of cancer. It has also been shown to enhance the activity of other cancer drugs, which could improve the efficacy of combination therapies. However, one of the limitations of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is its potential toxicity, particularly in the hematopoietic system. This could limit its clinical use, particularly in patients with pre-existing hematological disorders.

Direcciones Futuras

There are several future directions for the development of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide. One potential direction is the evaluation of its efficacy in clinical trials, particularly in patients with relapsed or refractory hematological malignancies. Another potential direction is the evaluation of its activity in combination with other cancer therapies, such as immune checkpoint inhibitors. Finally, there is a need for further studies to elucidate the mechanism of action of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide and to identify biomarkers that could be used to predict its efficacy in different types of cancer.

Métodos De Síntesis

The synthesis of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)aniline to give the desired product. The synthesis of N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been reported in several research articles and is considered to be a straightforward process.

Aplicaciones Científicas De Investigación

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and TEC, which are involved in the growth and survival of cancer cells. N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to enhance the activity of other cancer drugs, such as venetoclax and lenalidomide. These findings suggest that N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has the potential to be used in combination with other cancer therapies to improve their efficacy.

Propiedades

Nombre del producto

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

Fórmula molecular

C27H26F3NO3

Peso molecular

469.5 g/mol

Nombre IUPAC

N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C27H26F3NO3/c1-33-24-10-6-5-9-22(24)26(32)31-23-17-20(27(28,29)30)13-16-25(23)34-21-14-11-19(12-15-21)18-7-3-2-4-8-18/h5-6,9-18H,2-4,7-8H2,1H3,(H,31,32)

Clave InChI

PFDUEQBRMQGZAT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)C4CCCCC4

SMILES canónico

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)C4CCCCC4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.